molecular formula C11H21NO4 B2606547 Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate CAS No. 2260931-91-5

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate

Cat. No.: B2606547
CAS No.: 2260931-91-5
M. Wt: 231.292
InChI Key: XXGZURWAGJOOBL-UHFFFAOYSA-N
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Description

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane ring structure with functional groups that contribute to its reactivity and potential applications. The compound features an aminomethyl group, a carboxylate ester, and two methoxy groups attached to the cyclobutane ring, making it a versatile molecule in synthetic chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclobutane derivative, the introduction of the aminomethyl group can be achieved through nucleophilic substitution reactions. The methoxy groups are often introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate ester to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially involving the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The methoxy groups may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane ring structures but different functional groups.

    Aminomethyl esters: Molecules featuring the aminomethyl group attached to various ester backbones.

    Methoxy-substituted compounds: Organic molecules with methoxy groups influencing their chemical properties.

Uniqueness

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both aminomethyl and methoxy groups on the cyclobutane ring provides a versatile platform for further chemical modifications and applications in diverse research fields.

Properties

IUPAC Name

propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGZURWAGJOOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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